Cas no 2229550-05-2 (3-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine)

3-(3-Fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine is a fluorinated pyridine derivative featuring a cyclopropane core with a methanamine functional group. Its unique structure, combining a fluoropyridine moiety with a rigid dimethylcyclopropyl scaffold, confers potential advantages in medicinal chemistry and agrochemical applications. The fluorine substitution enhances metabolic stability and bioavailability, while the cyclopropane ring contributes to conformational constraint, improving target binding selectivity. This compound may serve as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals or crop protection agents. Its well-defined stereochemistry and functional group compatibility further support its utility in structure-activity relationship studies.
3-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine structure
2229550-05-2 structure
Product Name:3-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine
CAS No:2229550-05-2
MF:C11H15FN2
MW:194.248605966568
CID:6448731
PubChem ID:165685006
Update Time:2025-10-28

3-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine
    • [3-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
    • 2229550-05-2
    • EN300-1791326
    • Inchi: 1S/C11H15FN2/c1-11(2)7(6-13)9(11)10-8(12)4-3-5-14-10/h3-5,7,9H,6,13H2,1-2H3
    • InChI Key: WZAFRNXGQSPBGD-UHFFFAOYSA-N
    • SMILES: FC1=CC=CN=C1C1C(CN)C1(C)C

Computed Properties

  • Exact Mass: 194.12192665g/mol
  • Monoisotopic Mass: 194.12192665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.9Ų

3-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

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Additional information on 3-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine

3-(3-Fluoropyridin-2-yl)-2,2-Dimethylcyclopropylmethanamine (CAS No. 2229550-05-2): A Comprehensive Overview

The compound 3-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2229550-05-2) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and agrochemicals. This compound belongs to the class of heterocyclic amines, which are widely recognized for their versatility in chemical synthesis and biological activity. The structure of this molecule is characterized by a cyclopropane ring substituted with a fluorinated pyridine group and a methylamine moiety, making it a unique candidate for various applications.

Recent studies have highlighted the importance of fluorinated pyridine derivatives in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The presence of the fluorine atom in the pyridine ring enhances the electronic properties of the molecule, making it more lipophilic and potentially more bioavailable. This feature is particularly advantageous in drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy.

The cyclopropane ring in this compound serves as a rigid structural element, which can influence the conformational flexibility of the molecule. This rigidity is often exploited in medicinal chemistry to optimize molecular interactions with target proteins. Additionally, the two methyl groups attached to the cyclopropane ring contribute to steric effects, which can play a critical role in determining the compound's selectivity and potency.

From a synthetic perspective, the construction of 3-(3-fluoropyridin-2-yl)-substituted cyclopropane derivatives involves advanced methodologies such as Suzuki-Miyaura coupling and cyclopropanation reactions. These techniques allow for precise control over the regiochemistry and stereochemistry of the molecule, ensuring high purity and consistency in production.

Emerging research has demonstrated that cyclopropylmethanamines like this compound exhibit promising activity against various enzyme targets, including kinases and proteases. For instance, recent studies have shown that analogs of this compound can inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory therapies.

In terms of agricultural applications, fluorinated pyridine-containing compounds have been investigated for their pesticidal properties. The combination of fluorine's electron-withdrawing effects and the unique geometry of the cyclopropane ring may enhance the compound's ability to disrupt pest metabolism or neural signaling.

Furthermore, computational studies using molecular docking and quantum mechanics have provided valuable insights into the interaction patterns of 3-(3-fluoropyridin-2-yl)-substituted cyclopropylmethanamines with biological targets. These studies have revealed that the fluorine atom plays a pivotal role in stabilizing key hydrogen bonds and π-interactions with target proteins.

The development of CAS No. 2229550-05-2 represents a significant advancement in heterocyclic chemistry. Its unique combination of structural features makes it an attractive lead compound for further optimization in drug discovery programs targeting various therapeutic areas.

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